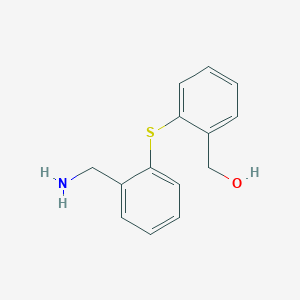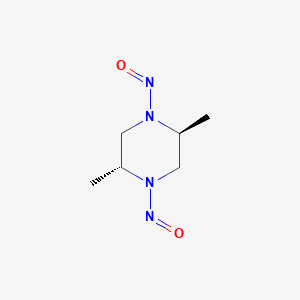
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine (DNP) is a chemical compound that has garnered significant interest from the scientific community due to its potential applications in cancer research. DNP is a nitrosamine compound that has been shown to have potent anti-tumor effects in various cancer cell lines.
Aplicaciones Científicas De Investigación
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Mecanismo De Acción
The exact mechanism of action of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is not fully understood. However, it is thought to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Efectos Bioquímicos Y Fisiológicos
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of ROS, which can cause oxidative stress and DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of PARP, which can lead to DNA damage and apoptosis. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is its potent anti-tumor effects. It has been shown to be effective in various cancer cell lines and animal models of cancer. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is relatively easy to synthesize and purify, making it accessible to researchers. However, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is highly sensitive to light and heat, which can make it difficult to handle in the lab. Additionally, the low yield of the synthesis reaction can make it challenging to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine. One area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine analogs that are more stable and have improved anti-tumor activity. Additionally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine as a combination therapy with other anti-cancer drugs. Another area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine-based imaging agents for cancer diagnosis and monitoring. Finally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine ((2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine) is a potent anti-tumor compound that has garnered significant interest from the scientific community. Its potential applications in cancer research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine and its analogs has the potential to lead to significant advancements in cancer treatment and diagnosis.
Métodos De Síntesis
The synthesis of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine involves the reaction of piperazine with nitrous acid to form the corresponding nitrosamine. The reaction is typically carried out in an acidic solution, and the resulting compound is purified via recrystallization. The yield of the reaction is typically low, and the compound is highly sensitive to light and heat.
Propiedades
Número CAS |
125093-10-9 |
|---|---|
Nombre del producto |
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine |
Fórmula molecular |
C6H12N4O2 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
(2R,5S)-2,5-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
ZDRKXNMKZRFCCW-OLQVQODUSA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1N=O)C)N=O |
SMILES |
CC1CN(C(CN1N=O)C)N=O |
SMILES canónico |
CC1CN(C(CN1N=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



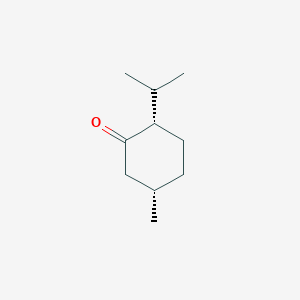
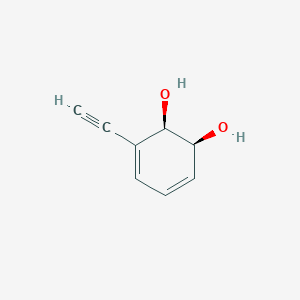




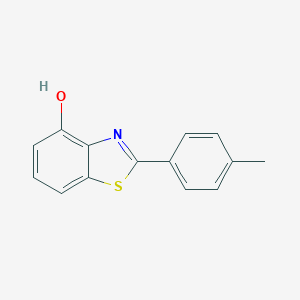
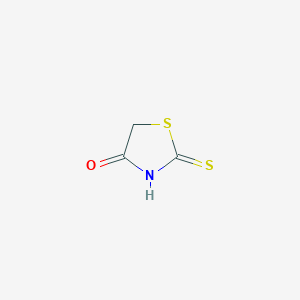



![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

